molecular formula C19H23NO2 · HCl B1164218 (±)-threo-Ethylnaphthidate (hydrochloride)

(±)-threo-Ethylnaphthidate (hydrochloride)

Cat. No. B1164218
M. Wt: 333.9
InChI Key: UOJLOHIHPJXBLW-JAXOOIEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

​(±)-threo-Ethylnaphthidate (hydrochloride) is an analytical reference material that is structurally categorized as an amphetamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Chemical Characterization and Analysis

  • Analysis and Characterization : (±)-threo-Ethylnaphthidate (hydrochloride) has been analyzed along with other phenidate analogs for its structural and chemical properties using various techniques like X-ray, NMR, GC-MS, and ESI-MS/MS. The study highlighted the exclusive presence of the threo-configuration and discussed the steric effects in the compounds (Klare et al., 2017).

Pharmacological Research

  • Application in ADHD Treatment : While not directly focusing on (±)-threo-Ethylnaphthidate, research has extensively studied similar compounds like d,l-threo-methylphenidate HCl for the treatment of attention deficit hyperactivity disorder (ADHD), suggesting a potential avenue for the application of (±)-threo-Ethylnaphthidate (Arnold et al., 2004).

Chemical Synthesis and Production

  • Synthesis Techniques : Studies have explored various synthesis methods for related compounds, like threo-methylphenidate hydrochloride, which might inform the synthesis processes for (±)-threo-Ethylnaphthidate. These methods involve batch-to-flow translation and continuous-flow strategies (Gérardy et al., 2017).

Analysis in Biological Fluids

  • Detection in Oral Fluid : Research on threo-methylphenidate enantiomers in oral fluid using capillary electrophoresis indicates a method that could potentially be adapted for the detection of (±)-threo-Ethylnaphthidate in biological fluids (Theurillat & Thormann, 2014).

Stereoselective Preparation

  • Large Scale Resolution : The large-scale preparation of stereoisomers, as demonstrated for threo-methylphenidate hydrochloride, might offer insights into the scalable production of specific isomers of (±)-threo-Ethylnaphthidate (Prashad et al., 1999).

Imaging and Pharmacodynamic Studies

  • Neuroimaging Studies : While the focus has been on methylphenidate hydrochloride, imaging studies exploring its effects on brain dopamine could provide a framework for understanding the neurophysiological impacts of (±)-threo-Ethylnaphthidate (Volkow et al., 2005).

properties

Molecular Formula

C19H23NO2 · HCl

Molecular Weight

333.9

InChI

InChI=1S/C19H23NO2.ClH/c1-2-22-19(21)18(17-9-5-6-12-20-17)16-11-10-14-7-3-4-8-15(14)13-16;/h3-4,7-8,10-11,13,17-18,20H,2,5-6,9,12H2,1H3;1H/t17-,18-;/m1./s1

InChI Key

UOJLOHIHPJXBLW-JAXOOIEVSA-N

SMILES

O=C(OCC)[C@@H]([C@@]1([H])CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl

synonyms

HDEP-28

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)-threo-Ethylnaphthidate (hydrochloride)
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(±)-threo-Ethylnaphthidate (hydrochloride)
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(±)-threo-Ethylnaphthidate (hydrochloride)
Reactant of Route 6
(±)-threo-Ethylnaphthidate (hydrochloride)

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